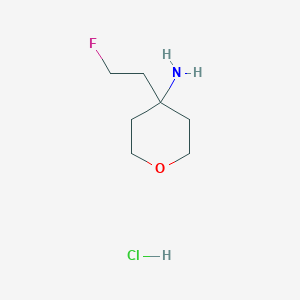

4-(2-Fluoroethyl)oxan-4-amine;hydrochloride

Description

4-(2-Fluoroethyl)oxan-4-amine hydrochloride is a tetrahydropyran-derived amine compound featuring a 2-fluoroethyl substituent at the 4-position of the oxane (tetrahydropyran) ring. The fluorine atom in the 2-fluoroethyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development or chemical intermediate applications .

Properties

IUPAC Name |

4-(2-fluoroethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO.ClH/c8-4-1-7(9)2-5-10-6-3-7;/h1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIKEFRXWUTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCF)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride typically involves the reaction of oxan-4-amine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)oxan-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium azide or sodium cyanide.

Major Products Formed

Oxidation: Formation of oxan-4-amine derivatives with oxidized fluoroethyl groups.

Reduction: Formation of reduced oxan-4-amine derivatives.

Substitution: Formation of substituted oxan-4-amine derivatives with various functional groups.

Scientific Research Applications

4-(2-Fluoroethyl)oxan-4-amine;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Utilized in drug development for the synthesis of potential therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The oxan-4-amine structure provides a scaffold for further chemical modifications, enhancing its versatility in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(2-fluoroethyl)oxan-4-amine hydrochloride and its analogs:

Key Observations :

- Fluorinated vs.

- Aromatic vs.

Research Findings and Trends

- Fluorine’s Role: Fluorinated oxan-4-amine derivatives are prioritized in drug discovery for their improved pharmacokinetic profiles. For instance, SSR125543A, a CRF1 receptor antagonist with a fluoromethyl group, demonstrates nanomolar affinity and oral bioavailability .

- Synthetic Optimization : Recent studies emphasize catalytic methods (e.g., Pd-mediated couplings) to introduce fluorinated substituents efficiently .

Biological Activity

4-(2-Fluoroethyl)oxan-4-amine;hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorinated ethyl group, suggests potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₃ClFNO, indicating the presence of a fluorine atom which can influence its reactivity and biological interactions. The oxan-4-amine moiety contributes to its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, potentially leading to modulation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other fluorinated compounds that exhibit enhanced stability and selectivity.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways relevant to neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity: Similar compounds have demonstrated efficacy in inhibiting tumor growth, particularly through apoptosis induction and cell cycle arrest mechanisms.

- Neuropharmacological Effects: Potential interactions with neurotransmitter systems may offer insights into its role in treating neurological disorders.

Anticancer Activity

A study investigating the anticancer properties of structurally related compounds reported significant inhibition of tumor cell lines. For instance, compounds with similar fluorinated structures showed IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FNA | HepG2 | 1.30 | Apoptosis induction |

| SAHA | HepG2 | 17.25 | Histone deacetylase inhibition |

Neuropharmacological Effects

Research into related amines suggests that modifications like fluorination can enhance the selectivity and potency of compounds targeting neurotransmitter receptors . This could imply similar potential for this compound in modulating neurochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.